molecular formula C9H17NO2 B13068083 3-[(2-Methoxycyclopentyl)oxy]azetidine

3-[(2-Methoxycyclopentyl)oxy]azetidine

Cat. No.: B13068083
M. Wt: 171.24 g/mol
InChI Key: LLOUHYRLXVHSCE-UHFFFAOYSA-N
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Description

3-[(2-Methoxycyclopentyl)oxy]azetidine is a synthetic organic compound featuring a four-membered azetidine ring substituted with a 2-methoxycyclopentyl group. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Methoxycyclopentyl)oxy]azetidine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale reactions, focusing on yield, purity, and cost-effectiveness. Continuous flow chemistry and catalytic processes might be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the azetidine ring or the cyclopentyl group, potentially leading to ring opening or hydrogenation products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or organolithium reagents can be employed under appropriate conditions.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Azides, alkylated derivatives.

Chemistry:

Biology and Medicine:

Industry:

    Material Science: Azetidine derivatives are used in the development of advanced materials with specific properties, such as enhanced mechanical strength or chemical resistance.

Mechanism of Action

The mechanism of action of 3-[(2-Methoxycyclopentyl)oxy]azetidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The azetidine ring’s strain can facilitate ring-opening reactions, leading to the formation of reactive intermediates that interact with molecular targets.

Comparison with Similar Compounds

Uniqueness: 3-[(2-Methoxycyclopentyl)oxy]azetidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 2-methoxycyclopentyl group enhances its stability and modifies its reactivity compared to unsubstituted azetidines or other similar compounds.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

3-(2-methoxycyclopentyl)oxyazetidine

InChI

InChI=1S/C9H17NO2/c1-11-8-3-2-4-9(8)12-7-5-10-6-7/h7-10H,2-6H2,1H3

InChI Key

LLOUHYRLXVHSCE-UHFFFAOYSA-N

Canonical SMILES

COC1CCCC1OC2CNC2

Origin of Product

United States

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